molecular formula C21H17N3O4S2 B11140803 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11140803
M. Wt: 439.5 g/mol
InChI Key: UMFJZZRJCMSEJG-VBKFSLOCSA-N
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Description

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyridopyrimidinone core, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, the construction of the pyridopyrimidinone core, and the introduction of the methoxyphenoxy group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nature of the nucleophile or electrophile.

Scientific Research Applications

Chemistry

In chemistry, 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings. Its unique chemical properties can be leveraged to create materials with specific characteristics, such as enhanced durability or improved performance.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects. The pathways involved in these interactions can provide insights into the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one include other thiazolidinone derivatives, pyridopyrimidinone analogs, and compounds with methoxyphenoxy groups. Examples include:

  • 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features This combination imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds

Properties

Molecular Formula

C21H17N3O4S2

Molecular Weight

439.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17N3O4S2/c1-3-23-20(26)16(30-21(23)29)12-15-18(28-14-9-7-13(27-2)8-10-14)22-17-6-4-5-11-24(17)19(15)25/h4-12H,3H2,1-2H3/b16-12-

InChI Key

UMFJZZRJCMSEJG-VBKFSLOCSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)SC1=S

Origin of Product

United States

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